(2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide (2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 121734-79-0
VCID: VC0143054
InChI: InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m0/s1
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

(2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide

CAS No.: 121734-79-0

Reference Standards

VCID: VC0143054

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

(2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide - 121734-79-0

CAS No. 121734-79-0
Product Name (2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide
Standard InChI InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17+/m0/s1
Standard InChIKey BLNIYEIMTLMHGY-DLBZAZTESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2
Synonyms (αS)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide; _x000B_[R-(R*,S*)]-α-Methyl-4-(2-methylpropyl)-N-(1-phenylethyl)benzeneacetamide;
PubChem Compound 1207294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator